molecular formula C16H36Si2 B12524213 CID 78063609

CID 78063609

Katalognummer: B12524213
Molekulargewicht: 284.63 g/mol
InChI-Schlüssel: PHRIRGTURWMXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063609” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78063609 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

CID 78063609 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents that provide the appropriate medium for the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

CID 78063609 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CID 78063609 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78063609 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical behavior and applications .

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in various scientific research applications to achieve specific outcomes that may not be possible with other compounds .

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique chemical structure, diverse reactivity, and wide range of applications make it a valuable subject of study. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to uncover new possibilities for its use in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C16H36Si2

Molekulargewicht

284.63 g/mol

InChI

InChI=1S/C16H36Si2/c1-13(2,3)17-18(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3

InChI-Schlüssel

PHRIRGTURWMXCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si][Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.